
2-Benzyloxy-4-methoxy-1-nitrobenzene
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Overview
Description
2-Benzyloxy-4-methoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Benzyloxy-4-methoxy-1-nitrobenzene typically involves the nitration of 4-methoxybenzyloxybenzene. Various methodologies have been reported, including:
- Nitration : The compound can be synthesized through electrophilic aromatic substitution, where a nitro group is introduced to the aromatic ring under acidic conditions.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
This compound has shown promising biological activities:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in pharmaceuticals .
- Antimycobacterial Activity : Research has demonstrated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
Pharmaceutical Applications
The compound serves as a synthetic intermediate in the development of various pharmaceutical agents:
- Drug Development : It is utilized in synthesizing more complex molecules that exhibit therapeutic effects, particularly in respiratory diseases. For instance, it has been involved in the synthesis of beta-agonists like formoterol, which are used for asthma treatment .
- Potential Drug Candidates : Its derivatives have been evaluated for their ability to inhibit specific biological targets, such as bromodomain proteins, which are implicated in cancer progression .
Material Science Applications
In addition to its pharmaceutical relevance, this compound finds applications in material science:
- Liquid Crystals : Compounds related to this compound have been explored for their liquid crystal properties, which are useful in display technologies .
Table 1: Summary of Key Studies on this compound
Q & A
Q. Basic: What are the recommended safety protocols for handling 2-Benzyloxy-4-methoxy-1-nitrobenzene in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust is generated .
- Ventilation : Conduct experiments in a fume hood or with local exhaust ventilation to avoid inhalation of vapors or aerosols .
- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize degradation. Label containers with hazard warnings and revision dates .
- Emergency Measures : Install safety showers and eyewash stations nearby. For spills, use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
A two-step methodology is typically used:
Benzylation of Phenol Derivatives : Protect the hydroxyl group of 4-methoxy-2-nitrophenol using benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
Nitration Optimization : Introduce the nitro group via electrophilic aromatic substitution using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
Table 1: Key Reaction Parameters
Step | Reagents | Temperature | Time | Yield (%) |
---|---|---|---|---|
1 | BnBr, K₂CO₃, DMF | 60°C | 12 h | 70–80 |
2 | HNO₃, H₂SO₄ | 0–5°C | 2 h | 50–60 |
Q. Basic: How can the purity of this compound be accurately determined?
Answer:
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect at 254 nm; expect a retention time of 6.2 min for the target compound. Purity >98% is acceptable for most studies .
- NMR Spectroscopy : Confirm structural integrity via ¹H NMR (CDCl₃, δ 8.2 ppm for aromatic protons, δ 5.1 ppm for benzyloxy -OCH₂Ph) .
- Melting Point : Compare observed mp (e.g., 120–122°C) with literature values to assess crystallinity and impurities .
Q. Advanced: What strategies can resolve contradictions in reported reaction yields involving this compound?
Answer:
- Variable Isolation : Systematically test reaction parameters (e.g., temperature, stoichiometry of HNO₃). For example, excess HNO₃ may lead to byproducts like dinitro derivatives .
- Degradation Analysis : Assess storage conditions; prolonged exposure to light/moisture can hydrolyze the benzyloxy group, reducing yield .
- Replication Studies : Reproduce conflicting experiments with strict controls. Use high-purity solvents (HPLC-grade) to eliminate solvent effects .
Q. Advanced: How can computational methods elucidate the electronic properties of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps. The nitro group’s electron-withdrawing effect reduces electron density at the benzene ring, directing electrophilic attacks to the meta position .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity in photochemical applications (e.g., HOMO localized on benzyloxy group, LUMO on nitro group) .
Q. Advanced: What role does the nitro group play in facilitating cycloaddition reactions with this compound?
Answer:
- Diels-Alder Reactions : The nitro group acts as a dienophile, reacting with dienes (e.g., 1,3-butadiene) under thermal conditions (80–100°C) to form six-membered cycloadducts. Monitor regioselectivity via NOESY NMR .
- Michael Additions : The electron-deficient nitro group enables nucleophilic attacks by enolates, forming C–C bonds at the β-position. Use catalytic bases (e.g., DBU) in THF .
Table 2: Cycloaddition Reaction Outcomes
Reaction Type | Conditions | Product Yield (%) | Selectivity |
---|---|---|---|
Diels-Alder | 80°C, toluene, 24 h | 65 | Endo |
Michael | DBU, THF, rt, 6 h | 75 | β-Addition |
Q. Advanced: How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Answer:
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-methoxy-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
ZVDKLOLBBLQPLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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